molecular formula C15H20ClN5O3 B3156887 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride CAS No. 84050-21-5

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride

Cat. No.: B3156887
CAS No.: 84050-21-5
M. Wt: 353.8 g/mol
InChI Key: WLBHLVFARVXOAD-UHFFFAOYSA-N
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Description

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde Hydrochloride is a quinazoline derivative with the molecular formula C₁₅H₂₀ClN₅O₃ and a molecular weight of 385.81 g/mol . Its structure consists of a 4-amino-6,7-dimethoxyquinazoline core linked to a piperazine ring substituted with a carboxaldehyde group, which distinguishes it from other clinically used α₁-adrenoceptor antagonists like prazosin, doxazosin, and terazosin. The compound is listed under synonyms such as 1-Piperazinecarboxaldehyde, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-, Monohydrochloride and is associated with the CAS number 60547-97-9 . Unlike its therapeutic analogs, this compound is primarily documented in chemical catalogs as a research reagent rather than a marketed pharmaceutical agent .

Properties

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3.ClH/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20;/h7-9H,3-6H2,1-2H3,(H2,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBHLVFARVXOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride typically involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound causes relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with three major α₁-blockers: prazosin , doxazosin , and terazosin . These drugs differ in the substituent on the piperazine ring, which influences their pharmacokinetic and pharmacodynamic profiles. Below is a detailed comparison:

Structural and Pharmacological Comparison

Parameter 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde HCl Prazosin HCl Doxazosin Mesylate Terazosin HCl Dihydrate
Substituent on Piperazine Carboxaldehyde (-CHO) 2-Furoyl 1,4-Benzodioxan-2-ylcarbonyl Tetrahydrofuroyl
Molecular Formula C₁₅H₂₀ClN₅O₃ C₁₉H₂₁N₅O₄·HCl C₂₃H₂₅N₅O₅·CH₄O₃S C₁₉H₂₅N₅O₄·ClH·2H₂O
Molecular Weight 385.81 g/mol 419.87 g/mol 547.6 g/mol 459.93 g/mol (anhydrous)
Primary Indications Research reagent (no FDA-approved therapeutic use) Hypertension, BPH Hypertension, BPH Hypertension, BPH
Key Pharmacokinetic Data Not reported Bioavailability: ~60% Half-life: 22 hrs Half-life: 12 hrs
Solubility Not characterized Soluble in water, ethanol Soluble in methanol, DMSO Water: 1.25 mg/mL

Functional Group Impact on Drug Properties

  • Carboxaldehyde (Query Compound) : The polar aldehyde group may reduce membrane permeability compared to acyl-substituted analogs, limiting oral bioavailability .
  • 2-Furoyl (Prazosin) : Enhances α₁-receptor selectivity and moderate lipophilicity, supporting once-daily dosing in hypertension .
  • 1,4-Benzodioxan-2-ylcarbonyl (Doxazosin) : Increases half-life (22 hrs) due to metabolic stability, enabling extended-release formulations .
  • Tetrahydrofuroyl (Terazosin) : Improves water solubility (1.25 mg/mL) and urinary excretion, making it suitable for BPH management .

Biological Activity

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates a quinazoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride
  • CAS Number : 102714-74-9
  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol

Biological Activity Overview

The biological activity of 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride has been investigated in various studies. Its unique structural features contribute to its potential pharmacological effects.

Antitumor Activity

Several studies have reported the antitumor properties of quinazoline derivatives. The compound has shown promise in inhibiting the growth of cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Case Study : In vitro studies demonstrated that the compound reduced cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Case Study : Testing against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, suggesting effective antimicrobial properties.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorA549 (Lung Cancer)Reduced cell viability
AntitumorMCF-7 (Breast Cancer)Induced apoptosis
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliEffective against bacteria

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The quinazoline structure is known to bind to ATP-binding sites of kinases, inhibiting their activity.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Action : By disrupting essential cellular processes in bacteria, the compound exhibits significant antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde Hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves coupling 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine derivatives under controlled conditions. For example, heating 2-chloro-4-amino-6,7-dimethoxyquinazoline with a 25% piperazine solution in ethanol at 160°C for 16 hours under pressure yields the intermediate 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline. Subsequent acylation with 2-furoyl chloride in methanol at room temperature produces the target compound after recrystallization .
  • Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants critically affect purity and yield. For instance, methanol/water recrystallization ensures high crystallinity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., Cambridge Structural Database codes for related piperazine derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the quinazoline and piperazine moieties. Methoxy groups typically resonate at δ 3.8–4.0 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~432) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

  • Methodology :

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. Hydrochloride salts enhance aqueous solubility at physiological pH .
  • Stability : Store lyophilized powder at -20°C in airtight containers. Avoid prolonged exposure to light or humidity to prevent degradation .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can receptor binding be validated?

  • Methodology :

  • Target Prediction : Computational docking (e.g., AutoDock Vina) suggests affinity for α1-adrenergic receptors due to structural similarity to terazosin, a known α1-blocker .
  • In Vitro Validation : Competitive binding assays using 3^3H-prazosin in rat aorta membranes quantify receptor affinity (IC₅₀ values). Functional assays (e.g., vasodilation in isolated tissues) confirm antagonism .

Q. How can researchers resolve contradictions in spectral data or crystallographic results?

  • Case Study : Discrepancies between NMR and X-ray data may arise from dynamic equilibria (e.g., rotameric forms of the piperazine ring).
  • Resolution :

  • Variable Temperature NMR : Identifies conformational flexibility (e.g., coalescence of peaks at elevated temperatures).
  • DFT Calculations : Compare experimental and computed 13^13C chemical shifts to validate dominant conformers .

Q. What computational strategies are recommended for QSAR modeling of this compound’s derivatives?

  • Methodology :

  • Descriptor Selection : Include log P, polar surface area (TPSA), and hydrogen-bonding capacity (from PubChem data) .
  • Model Training : Use partial least squares (PLS) regression on datasets of analogous quinazoline derivatives to predict bioavailability or binding affinity .

Q. How can in vivo efficacy be systematically evaluated while minimizing off-target effects?

  • Experimental Design :

  • Dose-Response Studies : Administer compound intravenously in rodent models (e.g., hypertensive rats) to measure blood pressure changes.
  • Toxicokinetics : Monitor plasma clearance (t₁/₂) and organ distribution via LC-MS/MS. Compare with control groups receiving structural analogs .

Q. What formulation strategies address poor oral bioavailability?

  • Methodology :

  • Prodrug Design : Esterify the aldehyde group to enhance intestinal absorption.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and prolong circulation time. Characterize release kinetics using dialysis membranes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride

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